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Compound of Interest

Compound Name: 1-Phenylcyclooctene

Cat. No.: B15478106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-phenylcyclooctene and its

derivatives. The information presented is intended to aid in the identification and

characterization of these compounds, which are of interest in synthetic organic chemistry and

as potential scaffolds in drug discovery. The guide summarizes key spectroscopic data (¹H

NMR, ¹³C NMR, and IR) in tabular format for easy reference and includes detailed experimental

protocols for the acquisition of such data.

Introduction to 1-Phenylcyclooctene and its
Reactivity
1-Phenylcyclooctene is an unsaturated hydrocarbon featuring a phenyl group attached to an

eight-membered ring. The reactivity of the double bond allows for a variety of chemical

transformations, leading to a range of functionalized derivatives. A common reaction involves

the use of N-bromosuccinimide (NBS), which can lead to the formation of allylic bromides,

dienes, and other rearranged products. Understanding the spectroscopic signatures of these

derivatives is crucial for reaction monitoring and product identification.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-phenylcyclooctene and a

selection of its derivatives. This data is compiled from peer-reviewed literature and provides a
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baseline for the characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound
Name

Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

1-

Phenylcycloocte

ne

Phenyl-H 7.35-7.15 m -

Olefinic-H 6.05 t 8.5

Allylic-H 2.55 m -

Cyclooctyl-H 2.25, 1.60-1.40 m -

3-Bromo-1-

phenylcycloocten

e

Phenyl-H 7.40-7.20 m -

Olefinic-H 6.10 d 4.5

CH-Br 5.15 m -

Cyclooctyl-H 2.80-1.60 m -

1-Phenyl-1,3-

cyclooctadiene
Phenyl-H 7.40-7.20 m -

Olefinic-H 6.20-5.80 m -

Allylic-H 2.40 m -

Cyclooctyl-H 1.80-1.60 m -

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15478106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Name Carbon Chemical Shift (δ, ppm)

1-Phenylcyclooctene Phenyl C (ipso) 143.5

Phenyl C 128.2, 126.7, 125.5

Olefinic C 140.1, 129.8

Cyclooctyl C
30.1, 29.5, 28.8, 26.5, 26.2,

25.8

3-Bromo-1-phenylcyclooctene Phenyl C (ipso) 142.8

Phenyl C 128.4, 127.8, 126.0

Olefinic C 138.5, 126.9

C-Br 55.1

Cyclooctyl C 35.8, 32.1, 29.3, 26.0, 24.1

1-Phenyl-1,3-cyclooctadiene Phenyl C (ipso) 141.2

Phenyl C 128.3, 127.1, 125.8

Olefinic C 135.1, 131.0, 129.5, 128.8

Cyclooctyl C 29.8, 27.5, 25.4

Table 3: Infrared (IR) Spectroscopic Data
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Compound Name Functional Group Wavenumber (cm⁻¹)

1-Phenylcyclooctene C-H (aromatic) 3080-3020

C-H (aliphatic) 2920, 2850

C=C (aromatic) 1600, 1490

C=C (olefinic) 1650

3-Bromo-1-phenylcyclooctene C-H (aromatic) 3080-3020

C-H (aliphatic) 2925, 2855

C=C (aromatic) 1598, 1492

C=C (olefinic) 1645

C-Br 690

1-Phenyl-1,3-cyclooctadiene C-H (aromatic) 3075-3020

C-H (aliphatic) 2920, 2850

C=C (aromatic) 1600, 1495

C=C (conjugated diene) 1640, 1605

Experimental Protocols
The following are general protocols for the spectroscopic analysis of 1-phenylcyclooctene and

its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for optimal resolution.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an

internal standard (0 ppm).

¹H NMR Acquisition:
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Acquire spectra at room temperature.

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 16 or more).

¹³C NMR Acquisition:

Acquire spectra using a proton-decoupled pulse sequence.

Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, a

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

Sample Preparation:

Neat (for liquids): A thin film of the liquid sample is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates.

KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is ground with dry KBr

powder (100-200 mg) and pressed into a thin, transparent pellet.

Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

A background spectrum of the empty sample holder (or pure KBr pellet) should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

commonly used for these types of compounds.
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Sample Introduction: The sample can be introduced directly via a heated probe or through a

gas chromatograph (GC-MS) for mixture analysis and purification verification.

Ionization: Electron ionization is typically performed at 70 eV.

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge

ratio (m/z), and a detector records their relative abundance. The molecular ion peak (M⁺)

provides the molecular weight of the compound, and the fragmentation pattern offers

structural information.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 1-phenylcyclooctene derivatives.

Synthesis

Spectroscopic Characterization

1-Phenylcyclooctene + Reagents (e.g., NBS) Reaction (e.g., Allylic Bromination) Aqueous Workup & Extraction Column Chromatography

NMR Spectroscopy
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IR Spectroscopy
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Data Analysis & Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis of 1-
phenylcyclooctene derivatives.
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[https://www.benchchem.com/product/b15478106#spectroscopic-comparison-of-1-
phenylcyclooctene-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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